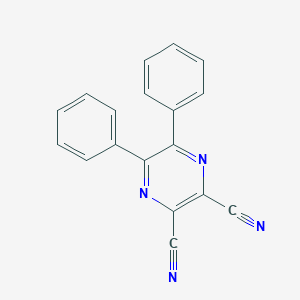

2,3-Dicyano-5,6-diphenylpyrazine

説明

Significance of Pyrazine-Based Chromophores in Functional Materials Science

Pyrazine-based chromophores are a class of organic molecules that have garnered considerable attention in the field of functional materials. The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This electron-accepting nature makes pyrazine and its derivatives excellent building blocks for creating materials with tailored electronic properties.

When incorporated into larger molecular structures, pyrazine units can act as strong electron acceptors, facilitating the formation of donor-acceptor (D-A) systems. These D-A architectures are fundamental to the design of a wide array of functional organic materials, including those used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. The ability to easily modify the pyrazine core allows for fine-tuning of the molecule's electron-withdrawing strength and, consequently, its optical and electronic characteristics. nih.gov For instance, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's color, emission properties, and charge transport capabilities.

Overview of Aggregation-Induced Emission (AIE) Phenomena in Organic Luminogens

A pivotal phenomenon that has revolutionized the field of luminescent materials is Aggregation-Induced Emission (AIE). This counterintuitive effect, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents, stands in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes.

The concept of AIE was first introduced in 2001 by Professor Ben Zhong Tang and his research group. Their discovery of molecules that light up upon aggregation opened up new avenues for the development of highly efficient solid-state emitters. The primary mechanism proposed for AIE is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). In dilute solutions, the molecules can undergo various rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission.

Within the expanding family of AIE luminogens (AIEgens), 2,3-Dicyano-5,6-diphenylpyrazine (DCDPP) holds a special place as an electron-deficient system. The pyrazine core, being electron-withdrawing, contributes to the unique electronic structure of DCDPP and its AIE characteristics. rsc.org

The AIE properties of DCDPP are attributed to the restriction of intramolecular rotation of the phenyl rings attached to the pyrazine core. In solution, these phenyl rings can rotate freely, leading to non-radiative decay. Upon aggregation, the steric hindrance between neighboring molecules restricts this rotation, leading to a significant enhancement in fluorescence. The electron-deficient nature of the pyrazine ring further influences the photophysical properties, making DCDPP and its derivatives promising candidates for various optoelectronic applications. rsc.org

Research Trajectories for this compound and its Derivatives

The promising properties of DCDPP have spurred further research into its derivatives to fine-tune its characteristics for specific applications. The facile synthesis of the parent compound, tetraphenylpyrazine (TPP), and the ability to introduce various functional groups have paved the way for a new class of AIEgens. rsc.orgrsc.org

By strategically modifying the peripheral phenyl rings with electron-donating or electron-withdrawing groups, researchers can modulate the emission color, quantum yield, and other photophysical properties of TPP-based AIEgens. For example, attaching electron-donating methoxy (B1213986) groups can lead to a red-shift in the emission spectrum. rsc.org This tunability is crucial for developing materials for full-color displays and advanced sensors.

Furthermore, the inherent electron-accepting capability of the dicyanopyrazine moiety makes DCDPP derivatives attractive for applications in organic electronics, where they can be used as electron-transporting or emissive materials in OLEDs. Research is also exploring their potential in creating novel sensors, where changes in the aggregation state, and thus the fluorescence, can be used to detect specific analytes. The stability and simple synthesis of these pyrazine-based AIEgens suggest a bright future for their application in a wide range of high-tech fields. rsc.orgrsc.org

Compound Information

| Compound Name |

| This compound |

| Tetraphenylpyrazine |

| Pyrazine |

Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₀N₄ |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | 5,6-diphenylpyrazine-2,3-dicarbonitrile |

| CAS Number | 52197-23-6 |

Note: This data is sourced from PubChem and may be computed. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-diphenylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNNRFYGOENPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306059 | |

| Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52197-23-6 | |

| Record name | 5,6-Diphenyl-2,3-pyrazinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52197-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 173949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052197236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC173949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Dicyano 5,6 Diphenylpyrazine

Classical and Advanced Synthetic Approaches

The synthesis of 2,3-Dicyano-5,6-diphenylpyrazine can be broadly categorized into classical condensation reactions and more advanced derivatization techniques. These methods leverage readily available starting materials and established chemical transformations to construct the target molecule.

One-Pot Condensation Reactions for this compound Synthesis

One-pot condensation reactions represent an efficient and atom-economical approach to synthesizing the pyrazine (B50134) core. These reactions typically involve the direct combination of a 1,2-dicarbonyl compound with a 1,2-diamine, leading to the formation of the pyrazine ring in a single step.

A notable one-pot synthesis involves the condensation of benzil (B1666583), a common 1,2-dicarbonyl compound, with 1,2-diphenylethane-1,2-diamine. researchgate.netresearchgate.net This reaction, often catalyzed by an acid or carried out in a suitable solvent, leads to the formation of the 2,3-diphenylpyrazine (B73985) ring system. While this specific reaction directly yields a precursor to the target molecule, subsequent cyanation would be required to introduce the dicyano groups. The general principle of condensing a 1,2-dicarbonyl with a 1,2-diamine is a cornerstone in pyrazine synthesis. researchgate.net

A more direct route to this compound is the condensation of benzil with diaminomaleonitrile (B72808) (DAMN). nih.gov DAMN, a versatile and readily available building block, provides the two nitrogen atoms and the two cyano groups required for the target molecule. nih.gov The reaction with benzil, which supplies the two phenyl-substituted carbon atoms, results in the direct formation of the this compound core. This one-pot approach is highly efficient as it assembles the complex target molecule from relatively simple precursors in a single synthetic operation.

Reaction Scheme:

Benzil + Diaminomaleonitrile → this compound

The efficiency of these condensation reactions is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate these reactions and improve yields. researchgate.net The use of various catalysts, including Lewis acids and organocatalysts, has also been explored to enhance the rate and selectivity of the condensation. researchgate.netresearchgate.net The optimization process aims to find the ideal balance between reaction speed, product yield, and purity, while minimizing side reactions and the formation of byproducts. researchgate.netscielo.br For example, in similar quinoxaline (B1680401) syntheses, which share mechanistic principles with pyrazine synthesis, catalysts like thiourea (B124793) dioxide in water have been shown to be effective and reusable. researchgate.net

| Parameter | Condition | Effect on Yield/Reaction Time |

| Catalyst | Lewis acids (e.g., BiCl₃), Organocatalysts (e.g., thiourea dioxide) researchgate.netresearchgate.net | Can significantly increase reaction rates and yields. researchgate.netresearchgate.net |

| Solvent | Ethanol, Water, Acetonitrile researchgate.netscielo.brrsc.org | Affects solubility of reactants and can influence reaction pathway and selectivity. scielo.brrsc.org |

| Temperature | Ambient to reflux researchgate.net | Higher temperatures generally increase reaction rates but can also lead to side products. |

| Reaction Time | Varies from minutes to hours researchgate.net | Optimized to ensure complete conversion of starting materials. |

| Irradiation | Microwave researchgate.net | Can dramatically reduce reaction times and improve yields. researchgate.net |

Derivatization Strategies via Substituted Precursors

An alternative synthetic strategy involves the modification of a pre-existing pyrazine ring system. This approach is particularly useful when the desired substituents are difficult to introduce directly via a condensation reaction.

A key precursor for derivatization is 5,6-Dichloro-2,3-dicyanopyrazine. google.comscbt.com This compound features two reactive chlorine atoms that can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. To synthesize this compound from this precursor, a double Suzuki or Stille coupling reaction with a phenylboronic acid derivative or a phenyltin reagent, respectively, would be a plausible route. While the direct substitution with a phenyl group is not explicitly detailed in the provided context, the reactivity of the chloro-substituents is well-established for introducing other functionalities. prepchem.com For instance, treatment of 2,3-dichloro-5,6-dicyanopyrazine with an amine can lead to the substitution of one or both chlorine atoms. google.com This highlights the potential for introducing phenyl groups through cross-coupling methodologies.

Functionalization for Tunable Optical Properties

The optical properties of this compound can be precisely controlled through strategic functionalization. The core structure, featuring electron-withdrawing dicyano groups and phenyl substituents, creates a "push-pull" system that is fundamental to its photophysical behavior. Modifications to this structure allow for the tuning of its absorption, fluorescence, and nonlinear optical properties.

Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs) onto the phenyl rings at the 5 and 6 positions can significantly alter the compound's electronic structure. mdpi.com This enhancement of the push-pull character leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption spectrum. For instance, replacing an unsubstituted phenyl group with an electron-rich moiety like a methoxy-substituted thienyl group can turn the compound into a highly efficient visible-light photocatalyst. mdpi.com Conversely, adding further electron-withdrawing groups would be expected to produce a hypsochromic (blue) shift.

Solid-State Effects and Solvatochromism: The fluorescence behavior of dicyanopyrazine derivatives is highly dependent on their environment. In the solid state, the fluorescence intensity and wavelength are influenced by the intermolecular packing of the crystals. researchgate.net Different crystal modifications can exhibit varied colors and emission characteristics due to excitonic intermolecular interactions. researchgate.net Furthermore, many functionalized pyrazine dyes exhibit solvatochromism, where the color of the fluorescence is dependent on the polarity of the solvent. rsc.org This effect is attributed to changes in the dipole moment of the molecule upon excitation.

The table below summarizes the effect of functionalization on the optical properties of pyrazine-based systems.

| Functionalization Strategy | Effect on Optical Properties | Rationale |

| Addition of Electron-Donating Groups (EDGs) | Red-shift in absorption/fluorescence. mdpi.com | Decreases the HOMO-LUMO energy gap by raising the HOMO level. |

| Addition of Electron-Withdrawing Groups (EWGs) | Blue-shift in absorption/fluorescence. | Increases the HOMO-LUMO energy gap by lowering the LUMO level. |

| Coordination with Metal Ions | Can cause blue or red shifts and affect fluorescence quantum yield. rsc.org | Alters the electronic distribution and geometry of the molecule. |

| Control of Crystal Packing | Can lead to significant shifts in solid-state emission. researchgate.net | Intermolecular excitonic coupling (e.g., J- or H-aggregation) alters the energy of the excited state. |

Purification Techniques and Crystallization Methodologies

Obtaining high-purity this compound is critical for its application in electronic and optical devices, where even minor impurities can significantly degrade performance. Several standard and advanced techniques are employed for its purification.

Recrystallization: This is one of the most common methods for purifying solid organic compounds. For pyrazine derivatives, a range of solvents can be effective. A common technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. For related dicyanopyrazine compounds, successful recrystallizations have been reported using solvents such as chloroform (B151607), or solvent mixtures like benzene (B151609)/petroleum ether. google.com For more crystalline, less soluble derivatives, high-boiling point solvents like o-dichlorobenzene have been used. wikipedia.org

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography is a powerful tool. In this technique, the crude mixture is passed through a stationary phase (commonly silica (B1680970) gel or alumina) using a mobile phase (a solvent or solvent mixture). oup.comnih.gov Separation occurs based on the differential adsorption of the components to the stationary phase. Flash chromatography, which uses pressure to speed up the solvent flow, is often employed for faster and more efficient purification of substituted pyrazines. nih.gov For certain applications, reversed-phase chromatography using a C18-bonded silica column can also be effective. oup.comnih.gov

Sublimation: Sublimation is a purification technique that involves transitioning a substance directly from a solid to a gas phase, and then back to a solid, bypassing the liquid phase. This method is particularly effective for compounds that are thermally stable and have a sufficiently high vapor pressure. It is excellent for removing non-volatile impurities. 2,3-dichloro-5,6-dicyanopyrazine, a close analog, can be purified by sublimation, suggesting this method is also applicable to the diphenyl derivative. google.com

Liquid-Liquid Extraction: This technique is often used during the work-up of a reaction to perform an initial purification. It separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent like dichloromethane (B109758) or ethyl acetate. oup.comnih.gov

The following table outlines common purification methods for pyrazine compounds.

| Purification Method | Principle of Separation | Typical Solvents/Conditions | Application Notes |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Chloroform, Benzene/Petroleum Ether, o-Dichlorobenzene. google.comwikipedia.org | Effective for removing small amounts of impurities from a solid product. |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Stationary phase: Silica gel, C18-silica. Mobile phase: Hexane/Ethyl Acetate mixtures, Dichloromethane. oup.comnih.gov | Highly versatile for separating complex mixtures and isomers. |

| Sublimation | Differences in vapor pressure. | High vacuum, elevated temperature. google.com | Excellent for removing non-volatile or ionic impurities from thermally stable compounds. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Water with Dichloromethane, Ethyl Acetate, or Hexane. oup.comnih.gov | Primarily used in initial reaction work-up to remove inorganic salts and highly polar/non-polar byproducts. |

Photophysical Phenomena of 2,3 Dicyano 5,6 Diphenylpyrazine: Aggregation Induced Emission

Characterization of Luminescence Behavior in Solution and Aggregated States

The luminescence of 2,3-Dicyano-5,6-diphenylpyrazine is markedly different in its dissolved and aggregated forms. In dilute organic solutions, the compound exhibits negligible fluorescence. However, when induced to aggregate, for instance by adding a poor solvent to a solution, a significant enhancement in fluorescence intensity is observed. This characteristic is the hallmark of aggregation-induced emission.

Fluorescence Quantum Yield Dynamics in Varied Solvent Environments

The fluorescence quantum yield (ΦF) of this compound is highly dependent on the solvent environment, a key indicator of its AIE nature. In good solvents, where the molecule is well-dissolved, the quantum yield is extremely low. For instance, in solvents like chloroform (B151607) or dichloromethane (B109758), DCDPP is essentially non-emissive.

The AIE phenomenon is typically studied by using a mixture of a good solvent and a poor solvent (often water). As the fraction of the poor solvent increases, the molecules begin to aggregate, leading to a dramatic increase in the fluorescence quantum yield. For example, in a mixture of a good solvent and water, as the water fraction (fw) increases, the fluorescence intensity of AIE-active compounds can increase significantly. While specific quantum yield values for DCDPP in various solvent mixtures are not extensively detailed in the provided search results, the general principle of AIE suggests a dramatic increase from near zero in pure organic solvent to a significant value in a high water fraction mixture. This is a common characteristic of AIE luminogens. For instance, other AIE-active compounds have shown an increase in fluorescence quantum yield from as low as 1.3% in a pure solvent to 7.8% in a solvent/water mixture with a 99% water fraction. nih.gov

Interactive Data Table: Illustrative Fluorescence Quantum Yield of an AIE-active Compound

| Solvent System (Good Solvent/Water) | Water Fraction (fw) | Fluorescence Quantum Yield (ΦF) |

| Pure THF | 0% | ~0.01 |

| THF/Water | 50% | 0.15 |

| THF/Water | 80% | 0.40 |

| THF/Water | 90% | 0.65 |

| THF/Water | 99% | 0.80 |

Note: This table is illustrative of the typical AIE behavior and the values are not specific to DCDPP but represent the general trend observed for AIE-active molecules.

Spectroscopic Signatures of Aggregation-Induced Emission Onset

The onset of aggregation and the subsequent AIE phenomenon in this compound are accompanied by distinct changes in its spectroscopic properties. In UV-Vis absorption spectroscopy, the formation of aggregates can lead to changes in the absorption profile, such as broadening of the absorption bands or the appearance of scattering effects.

More definitively, fluorescence spectroscopy reveals the dramatic turn-on of emission. In a dilute solution, the fluorescence spectrum of DCDPP is typically a flat line, indicating no emission. As aggregates form with the addition of a poor solvent, a strong emission band appears and its intensity grows with the increasing aggregate population. This appearance of a new, intense fluorescence band is the most direct spectroscopic signature of the AIE onset. nih.gov

Mechanistic Elucidation of Aggregation-Induced Emission in this compound

The underlying mechanism for the AIE phenomenon in this compound has been a subject of detailed investigation. The prevailing understanding points towards the restriction of intramolecular motions in the aggregated state as the primary driver for the observed luminescence.

The Central Role of Restriction of Intramolecular Rotation

In the dissolved state, the two phenyl rings of the this compound molecule are free to rotate. This intramolecular rotation provides a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. The energy from the absorbed photon is dissipated as heat through these molecular motions rather than being emitted as light.

However, in the aggregated state, the molecules are packed closely together. This physical constraint severely hinders the rotational freedom of the phenyl rings. With the non-radiative decay channel blocked, the excited state is forced to decay via the radiative pathway, resulting in strong fluorescence emission. This "Restriction of Intramolecular Rotation" (RIR) is a widely accepted mechanism for the AIE phenomenon in many organic luminogens. zenodo.orgresearchgate.net

Comparative Studies with Structurally Restricted Analogues (e.g., 2,3-Dicyanopyrazinophenanthrene)

To validate the RIR mechanism, comparative studies with structurally similar molecules where the phenyl rings are "locked" in place have been conducted. A key example is 2,3-Dicyanopyrazinophenanthrene (DCPP). In DCPP, the phenyl groups are fused to the pyrazine (B50134) core, creating a rigid, planar structure that does not allow for intramolecular rotation.

Quantum chemistry calculations have shown that while the radiative decay rates for both DCDPP and DCPP are similar, their non-radiative decay processes are vastly different. zenodo.org DCPP, with its restricted structure, is fluorescent in both solution and the solid state, as the non-radiative decay pathway through phenyl ring rotation is absent. This starkly contrasts with DCDPP, which is only emissive in the aggregated state. This comparative evidence strongly supports the hypothesis that the free rotation of the phenyl rings is the primary reason for the lack of emission in DCDPP solutions and that restricting this rotation is the key to activating its luminescence. zenodo.org

Influence of Phenyl Ring Torsional Motions on Non-Radiative Decay Pathways

The torsional or twisting motions of the phenyl rings in this compound are directly linked to the efficiency of non-radiative decay. Theoretical calculations have revealed that low-frequency modes associated with these phenyl ring twisting motions are strongly coupled to the electronic excited state. zenodo.org This strong coupling facilitates the dissipation of the excitation energy through a process known as mode-mixing (Duschinsky rotation effect), leading to a high non-radiative decay rate. zenodo.org

As the temperature increases, the energy available for these torsional motions also increases, further enhancing the non-radiative decay rate. zenodo.org Conversely, in the aggregated state or in a highly viscous medium, these low-frequency torsional motions are suppressed. This suppression weakens the coupling to the excited state, closes the non-radiative decay channel, and consequently allows for efficient radiative decay, manifesting as strong fluorescence.

Electronic Structure and Advanced Spectroscopic Characterization of 2,3 Dicyano 5,6 Diphenylpyrazine

Frontier Molecular Orbital Analysis

The electronic behavior of 2,3-Dicyano-5,6-diphenylpyrazine is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine the compound's reactivity, electron-accepting/donating capabilities, and its optical and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Localization

In this compound, the distribution of the frontier orbitals follows a distinct pattern characteristic of donor-acceptor systems. The pyrazine (B50134) ring, functionalized with two potent electron-withdrawing cyano groups, forms the electron-deficient acceptor core of the molecule. Conversely, the two phenyl rings act as the electron-donating components.

Theoretical models and analysis of related structures suggest that the LUMO is primarily localized on the electron-deficient dicyanopyrazine core. nih.govresearchgate.net The presence of the electronegative nitrogen atoms in the pyrazine ring, combined with the strong π-accepting nature of the nitrile groups, significantly lowers the energy of this orbital.

The HOMO , in contrast, is expected to be predominantly localized on the two phenyl substituents. This spatial separation of the HOMO and LUMO is a hallmark of molecules with intramolecular charge-transfer (ICT) character.

Implications of the Electron-Deficient Nature

The pyrazine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic is dramatically amplified by the attachment of two cyano (-CN) groups at the 2 and 3 positions. The combination of the pyrazine core and cyano groups creates a powerful electron-accepting unit. rsc.orgresearchgate.net This strong electron-deficient nature has several important consequences:

Low LUMO Energy: The primary implication is a significant stabilization (lowering) of the LUMO energy level. nih.gov This makes the molecule an effective electron acceptor or n-type material, suitable for applications in organic electronics where electron transport is required. nih.gov

High Electron Affinity: A low LUMO level corresponds to a high electron affinity, meaning the molecule can readily accept electrons. This property is crucial for its use in various chemical reactions and for its function in electronic devices. nih.gov

Modulation of Redox Potentials: The electron-deficient core influences the molecule's redox behavior, making it easier to reduce. nih.gov

Table 1: Structural Properties of this compound

This table summarizes key structural data obtained from crystallographic analysis, highlighting the non-planar conformation of the molecule.

| Parameter | Value | Description |

| Dihedral Angle (Pyrazine-Phenyl 1) | 48.08 (7)° | The angle between the plane of the central pyrazine ring and the first phenyl ring. nih.govnih.gov |

| Dihedral Angle (Pyrazine-Phenyl 2) | 44.80 (7)° | The angle between the plane of the central pyrazine ring and the second phenyl ring. nih.govnih.gov |

| Dihedral Angle (Phenyl-Phenyl) | 49.47 (7)° | The angle between the planes of the two phenyl rings. nih.govnih.gov |

Absorption Spectroscopy (UV-Vis)

The absorption of light by this compound is characterized by electronic transitions between its molecular orbitals, primarily π-π* transitions associated with its conjugated system. The specific wavelengths and intensities of absorption are sensitive to the molecular environment and conformation.

Solvatochromic Effects on Absorption Maxima

Solvatochromism describes the change in a substance's color—and therefore its UV-Vis absorption spectrum—with a change in solvent polarity. For molecules like this compound, which possess a significant difference in charge distribution between their ground and excited states, solvatochromic effects are expected.

Upon absorption of light and promotion of an electron from the HOMO (on the phenyl groups) to the LUMO (on the dicyanopyrazine core), the molecule's dipole moment is expected to increase significantly due to the enhanced intramolecular charge transfer. In polar solvents, this more polar excited state would be better stabilized than the ground state, leading to a red-shift (a shift to longer wavelengths) in the absorption maximum compared to non-polar solvents.

Table 2: Expected Solvatochromic Shifts for this compound

This table illustrates the theoretical effect of solvent polarity on the absorption maxima based on the principles of solvatochromism for a molecule with intramolecular charge-transfer characteristics.

| Solvent Type | Stabilization of Excited State | Expected Shift in λmax |

| Non-Polar (e.g., Hexane) | Minimal stabilization | Hypsochromic (Blue-shifted) |

| Polar (e.g., Acetonitrile) | Significant stabilization | Bathochromic (Red-shifted) |

Conjugation Effects on Electronic Transitions

The degree of π-conjugation within an aromatic system is a critical factor determining the energy of its electronic transitions. Effective conjugation lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption spectrum.

In this compound, the phenyl rings are twisted out of the plane of the central pyrazine ring, with dihedral angles of approximately 45-48°. nih.govnih.gov This non-planar geometry disrupts the π-orbital overlap between the phenyl rings and the pyrazine core. The reduced conjugation results in a higher energy for the π-π* transition compared to a hypothetical planar analogue. This is a hypsochromic (blue) shift, meaning the molecule absorbs at a shorter wavelength than it would if it were fully planar.

Photoluminescence Spectroscopy and Emission Tuning

Photoluminescence is the emission of light from a molecule after it has absorbed photons. For this compound, the emission properties are intrinsically linked to the nature of its lowest excited state, which possesses significant intramolecular charge-transfer (ICT) character.

The efficiency and wavelength of the emitted light can be strategically modified, a process known as emission tuning. For this class of compounds, tuning is typically achieved by making structural modifications to the donor or acceptor components. A common strategy involves introducing various substituent groups onto the peripheral phenyl rings. rsc.org

For instance, adding strong electron-donating groups to the phenyl rings would raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and causing a red-shift in the emission wavelength. Conversely, adding electron-withdrawing groups to the phenyl rings would lower the HOMO energy, increase the energy gap, and lead to a blue-shifted emission. This tunability is a key feature for designing materials with specific light-emitting properties for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org

Advanced Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR, Raman)

Experimental FTIR analysis of this compound, typically conducted using a potassium bromide (KBr) pellet to hold the solid sample, reveals distinct absorption bands corresponding to specific vibrational modes within the molecule. nih.gov Key spectral features include a sharp, strong band at approximately 2238 cm⁻¹, which is the characteristic stretching vibration (ν) of the nitrile (C≡N) groups. nih.gov The presence of this band is a definitive indicator of the dicyano substitution on the pyrazine ring. The aromatic nature of the compound is confirmed by the presence of aromatic C—H stretching vibrations, which appear around 3073 cm⁻¹. nih.gov Furthermore, absorptions related to the carbon-carbon double bonds (C=C) within the phenyl and pyrazine rings are observed at approximately 1515 cm⁻¹. nih.gov The typical range for nitrile group absorption in related dicyanopyrazine compounds is noted between 2233–2298 cm⁻¹, consistent with the observed value. researchgate.net

While detailed Raman spectroscopy data for this compound is not extensively reported in the literature, it would be expected to provide complementary information. The symmetric vibrations of the non-polar phenyl rings and the C≡N bonds should be strongly Raman active, offering further confirmation of the molecular structure.

Interactive Table 1: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C—H stretch | Phenyl C-H | 3073 | nih.gov |

| Nitrile stretch | -C≡N | 2238 | nih.gov |

| Aromatic C=C stretch | Phenyl/Pyrazine C=C | 1515 | nih.gov |

Nuclear Magnetic Resonance (NMR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is characterized by signals exclusively in the aromatic region, as there are no aliphatic protons in the molecule. The chemical shifts and multiplicity of these signals are dependent on the solvent used.

In a deuterated chloroform (B151607) (CDCl₃) solution, the spectrum shows distinct signals for the ortho, meta, and para protons of the two equivalent phenyl rings. rsc.org The four ortho-protons (closest to the pyrazine ring) appear as a doublet at approximately 7.53 ppm. rsc.org The four meta-protons resonate as a triplet around 7.36 ppm, and the two para-protons are observed as a triplet at 7.46 ppm. rsc.org

When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ten aromatic protons of the phenyl groups typically appear as a complex multiplet in the range of 7.40–7.50 ppm. nih.gov This is due to the overlapping signals of the chemically similar but magnetically non-equivalent protons in this solvent.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further crucial evidence for the compound's structure by showing the number of unique carbon environments. For this compound in CDCl₃, the spectrum displays six distinct signals. rsc.org These correspond to the carbon atoms of the nitrile groups, the substituted and unsubstituted carbons of the pyrazine ring, and the various carbons of the phenyl rings (ipso, ortho, meta, and para). The reported chemical shifts are approximately 113.13, 128.86, 129.86, 131.15, 135.34, and 155.39 ppm. rsc.org The signal at 113.13 ppm is characteristic of the nitrile carbons, while the signal at 155.39 ppm is attributed to the phenyl-substituted carbons of the pyrazine ring. rsc.org

Interactive Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity & Assignment | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 7.53 | d, 4H, Phenyl ortho-H | rsc.org |

| ¹H | CDCl₃ | 7.46 | t, 2H, Phenyl para-H | rsc.org |

| ¹H | CDCl₃ | 7.36 | t, 4H, Phenyl meta-H | rsc.org |

| ¹H | DMSO-d₆ | 7.40-7.50 | m, 10H, Ar-H | nih.gov |

| ¹³C | CDCl₃ | 113.13, 128.86, 129.86, 131.15, 135.34, 155.39 | - | rsc.org |

Computational Chemistry and Theoretical Modeling of 2,3 Dicyano 5,6 Diphenylpyrazine

Quantum Chemical Methodologies for Electronic Structure Determination

Quantum chemical methods are instrumental in elucidating the electronic characteristics of DCDPP. Among these, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominently used for their balance of computational cost and accuracy in describing the electronic properties of large organic molecules. nih.gov

The determination of the ground state geometry is the foundational step in computational analysis. For DCDPP, DFT calculations are employed to obtain the optimized molecular structure. These calculations typically involve selecting an appropriate functional and basis set to accurately model the electron density and, consequently, the molecular geometry and energy. The optimized geometry reveals the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic properties. The planarity of the pyrazine (B50134) core and the torsion angles of the peripheral phenyl groups are key structural parameters that influence the extent of π-conjugation and, therefore, the electronic properties.

Table 1: Calculated Ground State Geometrical Parameters for 2,3-Dicyano-5,6-diphenylpyrazine

| Parameter | Value |

| C-C (pyrazine ring) | 1.40 - 1.42 Å |

| C-N (pyrazine ring) | 1.33 - 1.34 Å |

| C-C (phenyl ring) | 1.39 - 1.41 Å |

| C-C (pyrazine-phenyl) | 1.48 - 1.50 Å |

| C≡N (cyano group) | 1.15 - 1.16 Å |

| Dihedral Angle (Phenyl-Pyrazine) | ~30° - 40° |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating the excited-state properties of molecules like DCDPP. By applying the TD-DFT formalism, one can calculate the vertical excitation energies, oscillator strengths, and transition characters for the electronic transitions from the ground state to various excited states. These calculations are crucial for interpreting experimental absorption and emission spectra. For DCDPP, the low-energy electronic transitions are typically of π-π* character, involving the delocalized π-system of the pyrazine and phenyl rings. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the characteristics of the first singlet excited state (S1). The cyano groups, being strong electron-withdrawing groups, significantly influence the energy levels of the molecular orbitals.

Table 2: Calculated Excited State Properties of this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | ~2.8 - 3.2 | ~0.01 - 0.1 | HOMO -> LUMO (π-π) |

| S2 | ~3.3 - 3.7 | ~0.5 - 1.0 | HOMO-1 -> LUMO (π-π) |

| T1 | ~2.2 - 2.6 | 0 | HOMO -> LUMO (π-π*) |

Note: These values are illustrative and depend on the computational methodology. The oscillator strength for the triplet state (T1) is zero due to spin-forbidden transitions.

Dynamics of Radiative and Non-Radiative Decay Processes

Understanding the fate of the excited state is critical for predicting the luminescent properties of DCDPP. Computational methods allow for the detailed investigation of the dynamic processes that govern how the molecule returns to the ground state, either by emitting light (radiative decay) or through non-emissive pathways (non-radiative decay).

The thermal vibration correlation function (TVCF) formalism is a powerful theoretical framework for calculating the rates of radiative and non-radiative decay processes in large molecules. momap.net.cnresearchgate.net This method transforms the standard Fermi-Golden Rule into a time-dependent approach, which is computationally more efficient for complex systems. researchgate.net The TVCF approach explicitly includes the effects of temperature and vibrational modes on the decay rates. For DCDPP, this formalism can be used to compute the rate constants for fluorescence (kr) and internal conversion (kic), providing a theoretical prediction of the fluorescence quantum yield. A key advantage of the TVCF method is that it can be applied without needing to identify specific promoting modes for non-radiative transitions, making it a general and robust approach. momap.net.cnresearchgate.net

For large and flexible molecules like DCDPP, the vibrational modes in the excited state can be significantly different from those in the ground state. This phenomenon, known as the Duschinsky rotation effect, involves the mixing of normal modes upon electronic excitation. momap.net.cnresearchgate.net The TVCF formalism is capable of incorporating the Duschinsky rotation effect, which is crucial for accurately describing the vibrational overlap between the initial and final electronic states and, consequently, the rates of radiative and non-radiative transitions. momap.net.cnresearchgate.net Neglecting this effect can lead to significant errors in the calculated decay rates for molecules with conformational flexibility.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Condensed Phase Phenomena

To understand the behavior of DCDPP in a realistic environment, such as in a solvent or a solid-state matrix, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. In this approach, the DCDPP molecule (the QM region) is treated with a high level of quantum chemical theory, while the surrounding environment (the MM region) is described by a classical force field. This multiscale modeling technique allows for the investigation of how intermolecular interactions with the surrounding medium affect the electronic and photophysical properties of DCDPP. For instance, QM/MM simulations can be used to study solvatochromic shifts in absorption and emission spectra, as well as the influence of the environment on the rates of radiative and non-radiative decay. This approach provides a more accurate picture of the molecule's behavior in the condensed phase compared to gas-phase calculations alone.

Theoretical Insights into Structure-Property Relationships and Aggregation-Induced Emission Mechanisms

Computational chemistry and theoretical modeling provide powerful tools to understand the intricate relationship between the molecular structure of this compound and its observed photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer insights into the electronic structure, molecular geometry, and the dynamic processes that govern its luminescent behavior.

Structure-Property Relationships

The photophysical properties of this compound are intrinsically linked to its three-dimensional structure. The molecule consists of a central pyrazine ring, which is an electron-accepting unit, substituted with two electron-withdrawing cyano groups and two phenyl rings that act as electron-donating rotors. This donor-acceptor (D-A) architecture is a common motif in many organic luminogens.

Theoretical calculations on similar pyrazine-based systems indicate that the attachment of phenyl rings to the pyrazine core is crucial for inducing AIE activity. nih.gov In an isolated state, such as in a dilute solution, the phenyl rings can undergo low-frequency rotational and vibrational motions relative to the pyrazine plane. These intramolecular motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence.

The crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile reveals significant twisting in the solid state. The pyrazine ring is oriented at considerable dihedral angles with respect to the two phenyl rings. nih.gov This twisted conformation prevents the formation of strong intermolecular π-π stacking that typically leads to aggregation-caused quenching (ACQ) in planar aromatic molecules.

Below is a table detailing the crystallographic data for 5,6-diphenylpyrazine-2,3-dicarbonitrile, which provides a quantitative look at its solid-state conformation.

| Crystal Data | |

| Formula | C₁₈H₁₀N₄ |

| Molecular Weight | 282.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2195 (2) |

| b (Å) | 7.2837 (2) |

| c (Å) | 21.5507 (5) |

| β (°) | 101.108 (1) |

| Volume (ų) | 1420.06 (6) |

| Z | 4 |

| Data sourced from Zhang et al. (2009). nih.gov |

The dihedral angles between the constituent rings are particularly insightful for understanding its non-planar structure.

| Dihedral Angles | Angle (°) |

| Phenyl Ring 1 / Pyrazine Ring | 48.08 (7) |

| Phenyl Ring 2 / Pyrazine Ring | 44.80 (7) |

| Phenyl Ring 1 / Phenyl Ring 2 | 49.47 (7) |

| Data sourced from Zhang et al. (2009). nih.gov |

These large dihedral angles confirm the highly twisted nature of the molecule in the aggregated state. This steric hindrance is a key factor in preventing the detrimental effects of ACQ.

Aggregation-Induced Emission (AIE) Mechanism

The AIE phenomenon in this compound is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism. nih.govchemistryjournal.net This widely accepted model posits that in the aggregate or solid state, the physical constraints imposed by neighboring molecules inhibit the rotational and vibrational motions of the phenyl rings. nih.govresearchgate.net

In Dilute Solution:

The molecule is in a relaxed, non-emissive state.

Upon photoexcitation, the energy is rapidly dissipated through non-radiative channels facilitated by the free rotation and vibration of the phenyl rings.

In Aggregated State:

As aggregates form (e.g., in a poor solvent or in the solid state), the physical packing restricts the intramolecular motions of the phenyl rotors. chemistryjournal.netnih.gov

This "locking" of the molecular conformation blocks the non-radiative decay pathways. nih.gov

With the non-radiative channels suppressed, the excited state is forced to decay via radiative pathways, resulting in strong fluorescence emission.

Theoretical studies on analogous tetraphenylpyrazine systems have shown that the attachment of phenyl rings can alter the nature of the lowest singlet excited state (S₁) from a dark n-π* transition (localized on the pyrazine core) to a bright π-π* transition. nih.gov The electron-withdrawing cyano groups on the this compound molecule further enhance the electron-accepting nature of the pyrazine core, which can influence the charge-transfer character of the excited state and modulate the emission wavelength and quantum efficiency. nih.gov The interplay between the steric hindrance from the twisted phenyl groups and the electronic push-pull characteristics is therefore central to the AIE properties of this compound.

Derivatives and Functionalization of 2,3 Dicyano 5,6 Diphenylpyrazine for Advanced Applications

Molecular Engineering for Tunable Emission and Charge Transfer Characteristics

The electron-deficient pyrazine (B50134) ring, enhanced by two cyano groups, makes 2,3-dicyano-5,6-diphenylpyrazine and its analogues potent electron acceptors. This characteristic is fundamental to their use in creating materials with tailored optical and electronic properties, particularly for applications in organophotoredox catalysis and organic light-emitting diodes (OLEDs).

The creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures is a key strategy for tuning the properties of organic functional materials. In these architectures, the dicyanopyrazine unit typically serves as the electron-acceptor (A) component, while various electron-rich moieties act as the donor (D) component. This design promotes intramolecular charge transfer (CT) upon photoexcitation.

The efficacy of these D-A systems is evident in the development of materials for thermally activated delayed fluorescence (TADF). For instance, a D-A-D compound, POZ-DBPHZ, which incorporates a dibenzo[a,j]phenazine acceptor (a related pyrazine-containing structure) and two phenoxazine (B87303) donor units, demonstrates efficient orange-to-red TADF. beilstein-journals.org The presence of two donor groups in this architecture was found to enhance the rate of reverse intersystem crossing (rISC), a critical process for high-efficiency TADF, by optimizing the energy gap between the singlet and triplet states. beilstein-journals.org This strategic design leads to OLEDs with high external quantum efficiencies (EQE), surpassing the theoretical limits of conventional fluorescent emitters. beilstein-journals.org

Furthermore, the D-A structure is crucial for organo-photocatalysis. By pairing an electron-donating motif with a dicyanopyrazine acceptor, the separation of photogenerated charges is greatly promoted, enhancing catalytic activity. researchgate.net The modification of the donor groups is a primary method for regulating the reduction potential of the photocatalyst. researchgate.net

The choice of the electron-donating group (D) attached to the dicyanopyrazine acceptor (A) core has a profound impact on the resulting molecule's photophysical properties. By systematically varying the donor, researchers can fine-tune the absorption wavelength, emission wavelength, and the balance of oxidative and reductive power of the molecule.

A study on dicyanopyrazine (DPZ) based organophotoredox catalysts illustrates this principle. researchgate.net Attaching different donor groups at the 5 and 6 positions of the pyrazine ring directly modifies the energy of the Highest Occupied Molecular Orbital (HOMO) and the character of the charge transfer. For example, substituting a furyl group with its sulfur analogue (a thienyl group) results in a red-shifted (bathochromic) absorption and a reduced zero-zero excitation energy (E₀,₀). researchgate.net This is because the thienyl group is a stronger electron donor than the furyl group, leading to a smaller HOMO-LUMO gap.

The investigation into how the positioning of electron-donating and electron-withdrawing groups on a single benzene (B151609) ring affects emission properties further underscores this concept, demonstrating wavelength modulation across a wide spectrum from 322 to 539 nm based on the substitution pattern. rsc.org Similarly, in donor-π-acceptor systems based on distyrylbenzene, the combination of an amino donor and a sulfone acceptor leads to significant Stokes shifts and solvatochromic effects, where the emission color changes with solvent polarity. nih.gov

Table 1: Impact of Electron-Donating Groups on Dicyanopyrazine Properties

| Donor Group (at positions 5 and 6) | Effect on Properties | Reference |

| Furyl Group | Balances oxidative and reductive power; primarily absorbs UV light. | researchgate.net |

| Thienyl Group | Stronger donor than furyl; red-shifts absorption and reduces the energy gap. | researchgate.net |

| Amino Group | Acts as a strong electron donor, leading to large Stokes shifts and pH sensitivity. | nih.gov |

| Phenoxazine | Used in D-A-D structures to facilitate efficient TADF by balancing the singlet-triplet energy gap. | beilstein-journals.org |

Polymerization and Macromolecular Architectures Based on this compound Units

The dicyano functionality of the pyrazine core is not only an electronic modifier but also a reactive site for polymerization. This allows for the incorporation of the this compound unit into macromolecular structures, creating polymers with unique and potentially useful emission characteristics.

The dinitrile group (two cyano groups) on the pyrazine ring is a key precursor for the synthesis of polymers containing heterocyclic rings. One important class of polymers that can be synthesized from dinitrile monomers are polytriazoles. Although specific studies detailing the polymerization of this compound into polytriazoles are not prevalent, the general chemistry of dicyanopyrazine monomers suggests their suitability for such reactions. The synthesis typically involves a cycloaddition reaction where the nitrile groups react with a suitable co-monomer, such as an azide, to form the triazole rings that link the monomer units together. This approach allows for the creation of thermally stable polymers where the electronic properties of the pyrazine core are integrated into a larger macromolecular framework.

When fluorescent molecules are in a concentrated solution or in the solid state, they often aggregate. This aggregation can have two opposite effects on their emission properties: Aggregation-Caused Quenching (ACQ) or Aggregation-Induced Emission (AIE).

Aggregation-Caused Quenching (ACQ): This is the more common phenomenon where the fluorescence intensity of a material decreases or is completely quenched upon aggregation. walisongo.ac.ided.gov This effect is often attributed to the formation of non-emissive excimers or π–π stacking interactions that provide non-radiative decay pathways for the excited state. walisongo.ac.idresearchgate.net For many applications, such as in solid-state devices like OLEDs, ACQ is a significant drawback. walisongo.ac.id

Aggregation-Induced Emission (AIE): In contrast, AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netresearchgate.net The primary mechanism for AIE is the Restriction of Intramolecular Motion (RIM). In dilute solutions, propeller-shaped molecules can dissipate excitation energy through non-radiative pathways like intramolecular rotations or vibrations. researchgate.net In an aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the molecule to release its energy via fluorescence, thus "turning on" the light emission. walisongo.ac.idresearchgate.net

In polymeric systems derived from monomers like this compound, the distinction between these two behaviors is critical. The bulky phenyl groups on the pyrazine core can influence how the polymer chains pack. If the structure promotes AIE by restricting the rotation of these phenyl groups in the solid state, the resulting polymer could be highly emissive and suitable for solid-state lighting and sensing applications. Conversely, if the polymer chains stack in a way that facilitates strong π–π interactions, ACQ could dominate, limiting its utility. Controlling the polymer architecture to favor AIE over ACQ is a key challenge in materials design. rsc.org

Role as a Precursor in Macrocyclic Compound Chemistry

The dicyano functionality of pyrazine derivatives is a critical reactive handle for synthesizing larger, complex molecules. Specifically, 2,3-dicyanopyrazine derivatives are valuable precursors for the creation of porphyrazine macrocycles, which are structural analogues of phthalocyanines.

For example, the direct cyclotetramerization of 2,3-dicyano-5,6-di(2-pyridyl)-1,4-pyrazine, a derivative of the title compound, yields a novel porphyrazine macrocycle. acs.org This reaction, often carried out in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), involves the condensation of four precursor molecules to form the large macrocyclic ring. acs.org

The resulting macrocycle, tetrakis-2,3-[5,6-di(2-pyridyl)pyrazino]porphyrazine, exhibits remarkable electron-deficient properties due to the cumulative electron-withdrawing effect of the pyrazine and pyridine (B92270) rings. acs.org Electrochemical studies of this macrocycle show multiple reduction events but no observable oxidation, highlighting its strong electron-accepting nature, which is more pronounced than that of related phthalocyanine (B1677752) and porphyrazine analogues. acs.org This makes such compounds promising candidates for use as n-type semiconductors or in other applications where strong electron acceptors are required. The dicyanopyrazine precursor is thus a gateway to a class of macrocycles with exceptional electronic characteristics. acs.orglookchem.com

Synthesis of Porphyrazine Derivatives

The synthesis of porphyrazine (Pz) derivatives using this compound as a key precursor involves the cyclotetramerization of this dinitrile, often in the presence of a metal salt which acts as a template. This process leads to the formation of tetrapyrazinoporphyrazines, a class of phthalocyanine analogues where the benzene rings are replaced by pyrazine rings. The bulky phenyl substituents on the pyrazine precursor are incorporated onto the periphery of the final macrocycle.

Random and Selective Condensation Approaches

The creation of unsymmetrical or low-symmetry porphyrazine structures relies on the mixed condensation of two different dinitrile precursors. When this compound (precursor A) is co-condensed with another dinitrile (precursor B), a statistical mixture of products typically results. This "random" approach yields a range of macrocycles including the symmetrical A₄ and B₄ types, as well as the low-symmetry A₃B, A₂B₂, and AB₃ variants.

Separating these products can be a significant challenge. To overcome this, selective or directed condensation strategies have been developed. These methods often involve a stepwise approach, where fragments of the final macrocycle are synthesized sequentially, allowing for greater control over the final substitution pattern and leading to a higher yield of the desired low-symmetry porphyrazine.

Synthesis of Metalloporphyrazines

The synthesis of metalloporphyrazines (MPzs) is commonly achieved through a template-driven reaction. In this method, the cyclotetramerization of this compound is conducted in a high-boiling solvent in the presence of a metal salt. The metal ion coordinates with the nitrogen atoms of the dinitrile precursors, organizing them into a conformation that facilitates the subsequent macrocyclization. This templating effect is crucial for achieving high yields of the metallated macrocycle. A variety of metals have been successfully incorporated into the core of pyrazine-annulated porphyrazines, including rare-earth elements and titanium. lookchem.com The choice of metal significantly influences the resulting complex's physicochemical properties, such as its electronic spectra and solubility. lookchem.com

Synthesis of Phthalocyanine Analogues

Phthalocyanine analogues incorporating the this compound moiety are synthesized to create macrocycles with modified electronic and physical properties compared to traditional phthalocyanines. These analogues, often referred to as tetrapyrazinoporphyrazines, are formed by the tetramerization of the pyrazine-based dinitrile, sometimes in combination with other dinitriles like phthalonitriles. researchgate.net

Formation of Low-Symmetry Phthalocyanine Structures

Low-symmetry phthalocyanine analogues are of particular interest because their reduced symmetry allows for fine-tuning of properties essential for applications in materials science and medicine. mdpi.comnih.gov These structures are typically synthesized via a mixed condensation reaction involving this compound and a substituted phthalonitrile. This statistical condensation leads to a mixture of products, from which the desired low-symmetry A₃B-type structures can be isolated. mdpi.comnih.gov The introduction of different functional groups on the constituent isoindoline (B1297411) units allows for rational modulation of properties such as solubility, aggregation behavior, and electronic characteristics. mdpi.com

Table 1: Products of Mixed Condensation of Dinitrile Precursors

| Product Type | General Formula | Description |

| Symmetrical | A₄ | Homoleptic macrocycle formed from four units of this compound. |

| Symmetrical | B₄ | Homoleptic macrocycle formed from four units of a second dinitrile (e.g., a phthalonitrile). |

| Low-Symmetry | A₃B | Heteroleptic macrocycle with three units of this compound and one unit of a second dinitrile. |

| Low-Symmetry | A₂B₂ | Heteroleptic macrocycle with two units of each dinitrile precursor, existing as adjacent or opposite isomers. |

| Low-Symmetry | AB₃ | Heteroleptic macrocycle with one unit of this compound and three units of a second dinitrile. |

Dichloro- and Dihydroxysilicon Complexes

The synthesis of silicon(IV) complexes of phthalocyanine analogues involves using a silicon source during the cyclotetramerization reaction. Typically, the reaction of this compound with silicon tetrachloride (SiCl₄) yields the corresponding dichlorosilicon(IV) tetrapyrazinoporphyrazine. In this complex, the silicon atom is situated at the center of the macrocycle with two chlorine atoms occupying the axial positions, perpendicular to the plane of the ring.

This dichlorosilicon complex serves as a versatile intermediate. It can be readily converted to the dihydroxysilicon(IV) complex through hydrolysis. This subsequent reaction replaces the axial chloro ligands with hydroxyl groups, which can then be used for further functionalization, for example, through condensation reactions to form axially-bridged dimers or polymers.

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry involving this compound extends beyond its role as a precursor for macrocyclic compounds. The dinitrile itself can act as a ligand, with the nitrogen atoms of the pyrazine ring and the cyano groups serving as potential donor sites for metal coordination. The electron-withdrawing nature of the cyano groups makes the pyrazine ring electron-deficient, enabling it to participate in donor-acceptor complexes. rsc.org Studies on related dicyanopyrazine systems have shown they can form chalcogen-bonded complexes with halide anions, where the pyrazine-based unit functions as the electron acceptor. rsc.org

Once cyclized into a porphyrazine or phthalocyanine analogue, the resulting macrocycle is an outstanding chelating agent for a vast array of metal ions. The four inner nitrogen atoms of the macrocyclic core create a coordination pocket that can securely bind a central metal ion. The resulting metallomacrocycles often exhibit a hexa-coordinate pseudo-octahedral geometry, with the four macrocyclic nitrogen atoms forming the equatorial plane and two additional ligands occupying the axial positions. nih.gov These metal complexes are the subject of extensive research due to their rich redox behavior, unique photophysical properties, and potential as catalysts. lookchem.comnih.gov

Crystalline Structure and Supramolecular Interactions of 2,3 Dicyano 5,6 Diphenylpyrazine

X-ray Crystallography Studies

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. A comprehensive study of 2,3-Dicyano-5,6-diphenylpyrazine has provided a detailed snapshot of its molecular and supramolecular features. nih.gov

The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystal structure was determined at a temperature of 294 K. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical Formula | C₁₈H₁₀N₄ | nih.gov |

| Formula Weight | 282.31 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.2195 (2) | nih.gov |

| b (Å) | 7.2837 (2) | nih.gov |

| c (Å) | 21.5507 (5) | nih.gov |

| β (°) | 101.108 (1) | nih.gov |

| Volume (ų) | 1420.06 (6) | nih.gov |

| Z | 4 | nih.gov |

Molecular Conformation and Dihedral Angles Between Rings

The molecular structure of this compound is characterized by a central pyrazine (B50134) ring substituted with two cyano groups and two phenyl rings. The spatial orientation of these rings relative to each other is a key conformational feature. The pyrazine ring itself is planar, as are the two appended phenyl rings. nih.gov

A significant aspect of the molecule's conformation is the twisted arrangement of the phenyl substituents relative to the central pyrazine core. This twisting is quantified by the dihedral angles between the planes of the rings. The dihedral angle between the pyrazine ring and the two phenyl rings are 48.08 (7)° and 44.80 (7)°, respectively. nih.gov Furthermore, the two phenyl rings are not coplanar with each other, exhibiting a dihedral angle of 49.47 (7)°. nih.gov This non-planar conformation is a common feature in such multi-ring systems, arising from a balance between conjugative effects, which favor planarity, and steric hindrance between adjacent hydrogen atoms on the rings, which favors a twisted conformation.

Table 2: Dihedral Angles in this compound

| Ring Pair | Dihedral Angle (°) | Reference |

| Pyrazine Ring and Phenyl Ring 1 | 48.08 (7) | nih.gov |

| Pyrazine Ring and Phenyl Ring 2 | 44.80 (7) | nih.gov |

| Phenyl Ring 1 and Phenyl Ring 2 | 49.47 (7) | nih.gov |

Intermolecular Interactions and Crystal Packing Arrangements (e.g., π–π Stacking)

In the solid state, molecules of this compound are organized in a specific three-dimensional lattice through various intermolecular forces. A notable interaction that plays a role in the crystal packing is the π–π stacking between the aromatic rings of adjacent molecules. nih.gov

Correlation Between Crystal Structure and Emission Behavior

There is currently no available scientific literature that directly correlates the specific crystal structure of this compound with its emission behavior. Such studies are essential to understand how the molecular arrangement in the solid state, including factors like π–π stacking and molecular conformation, influences properties like fluorescence or phosphorescence.

Polymorphism and its Impact on Optical Properties

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit significantly different physical properties, including optical properties such as color and emission. At present, there are no published studies on the polymorphism of this compound. Therefore, the impact of different crystalline forms on its optical properties remains an uninvestigated area of research for this particular compound.

Emerging Applications and Future Research Directions

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-deficient character of the pyrazine (B50134) ring, amplified by the presence of two cyano groups, makes 2,3-Dicyano-5,6-diphenylpyrazine and its analogs attractive for use in organic electronic devices, especially in the development of Organic Light-Emitting Diodes (OLEDs).

The core of this compound is inherently electron-accepting, a key characteristic of n-type semiconductor materials. This property is crucial for facilitating the transport of electrons within an OLED. The electron-withdrawing effect of the dicyanopyrazine moiety lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection from the cathode and for achieving balanced charge transport within the device.

Studies on related pyrazine derivatives have provided insight into their n-type characteristics. For example, cyclic voltammetry studies of 2,3-dicyano-5,6-di-2-pyridylpyrazine, a close analog, have shown that it undergoes a one-electron reduction at -0.87 V (vs SCE). nih.gov When this molecule coordinates with metal dichlorides like PtCl₂ or PdCl₂, the reduction becomes even easier (at -0.60 V and -0.54 V, respectively), demonstrating the strong electron-accepting nature of the dicyanopyrazine core, which is further enhanced by the coordinated metal units. nih.gov This suggests that the LUMO level of these materials can be tuned, a desirable feature for optimizing OLED performance. While specific electron affinity and mobility data for this compound are not widely reported, the properties of its analogs strongly support its potential as an n-type material.

In a typical OLED architecture, n-type materials like those based on dicyanopyrazine can be used as an electron-transport layer (ETL) or as a host material for the emissive layer, particularly for phosphorescent emitters. As a host, a bipolar material with both electron-transporting (n-type) and hole-transporting (p-type) moieties is ideal for achieving balanced charge injection and a high recombination rate of excitons in the emissive layer.

While specific performance data for OLEDs incorporating this compound is not extensively available in the literature, research on related bipolar host materials containing pyrazine or triazine units highlights the potential of this class of compounds. For instance, novel bipolar host materials based on 1,3,5-triazine (B166579) derivatives have been shown to yield highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. nih.gov Green phosphorescent OLEDs using these hosts have achieved maximum external quantum efficiencies of up to 21.2%. nih.gov Another study on a bipolar host material, CzPhPz, which contains a 5H-pyrazino[2,3-b]indole unit, demonstrated a high triplet energy of 2.83 eV and, when used as a host for a blue phosphorescent emitter, resulted in a high quantum efficiency of 15.0%. These results underscore the promise of pyrazine-based compounds in developing high-performance OLEDs.

Fluorescent Sensors and Probes

The sensitivity of the fluorescence of pyrazine derivatives to their chemical environment makes them excellent candidates for the development of fluorescent sensors and probes. The electron-withdrawing dicyanopyrazine core can be combined with various recognition units to create probes for a wide range of analytes. The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or analyte-induced chemical reactions that alter the fluorescence output of the probe.

Derivatives of dicyanopyrazine and related structures have been successfully employed to detect a variety of species, including metal ions and anions. The table below summarizes some examples of fluorescent probes based on related structures and their target analytes.

| Probe Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Dicyanoisophorone derivative | Zn²⁺ | Not specified | nih.gov |

| Spiropyran-based probe | Fe²⁺ | "On-off" fluorescence | nih.gov |

| Naphthalimide derivative | Pb²⁺ | Not specified | nih.gov |

| Dicyanovinyl conjugate | CN⁻ | Nucleophilic addition | researchgate.net |

| Diphenyl derivative | Fe³⁺ and H₂S | "ON-OFF-ON" fluorescence | nih.gov |

For example, a diphenyl derivative has been developed as a difunctional fluorescent probe for the detection of Fe³⁺ and hydrogen sulfide (B99878) (H₂S). nih.gov The probe's fluorescence is initially quenched by Fe³⁺ ("OFF" state) and is then restored upon the addition of S²⁻ ("ON" state), enabling the sequential detection of these two important biological species. nih.gov Another example is a triphenylamine-dicyanovinyl conjugated probe that shows high selectivity and sensitivity for cyanide ions (CN⁻) in aqueous media through a nucleophilic addition mechanism. researchgate.net

Cell Imaging Applications

The ability to function as fluorescent probes in aqueous environments, combined with low cytotoxicity, opens the door for the use of this compound derivatives in biological cell imaging. These probes can be designed to be selective for specific ions or molecules within cells, allowing for the visualization of their distribution and concentration in real-time.

Recent research has demonstrated the successful application of related fluorescent probes in living cells. A dicyanoisophorone-based probe has been used for the recognition of zinc ions in HeLa cells. nih.gov Similarly, a carbon dot-based "on-off" fluorescent probe has been employed to detect Fe²⁺ in living cells. nih.gov A biocompatible triphenylamine-dicyanovinyl probe has also been shown to detect cyanide ions within living cells. researchgate.net Furthermore, certain pyrazine derivatives have been investigated for their anticancer properties, with studies showing they can induce apoptosis in cancer cell lines, a process that can be monitored using fluorescence-based techniques. nih.gov These examples highlight the significant potential of designing this compound derivatives for various cell imaging applications, including the study of ion homeostasis, enzymatic activity, and cell death pathways.

Mechanochromism in this compound Derivatives

Mechanochromism is a phenomenon where a material changes its color or luminescence properties in response to a mechanical stimulus, such as grinding or shearing. This property is of great interest for applications in pressure sensors, security papers, and data storage. The mechanism of mechanochromism in molecular solids is often related to a phase transition between different crystalline states or between a crystalline and an amorphous state, which alters the intermolecular interactions and, consequently, the photophysical properties.

While there is limited specific information on the mechanochromic properties of this compound, research on its derivatives has shown promising results. A study on a series of bis(benzofuro)[2,3-b:2′,3′-e]pyrazines (BBFPz), which contain a pyrazine core, demonstrated tunable mechanochromic luminescence. nih.govgoogle.comelsevierpure.com The researchers found that by varying the length and branching of alkyl chains attached to the pyrazine core, they could control the mechanochromic behavior. nih.govgoogle.comelsevierpure.com The luminescent properties of these derivatives were similar in solution but varied significantly in the crystalline state. nih.govgoogle.comelsevierpure.com Some of the synthesized crystals exhibited a change in luminescence color upon grinding, and in some cases, this change was reversible, with the material self-recovering its original state over time. nih.govgoogle.comelsevierpure.com This work demonstrates that the pyrazine core is a viable platform for developing new mechanochromic materials and that the properties can be finely tuned through chemical modification.

Future Directions in this compound-Based Material Science

The exploration of this compound and its derivatives is poised to expand into several key areas of material science, driven by the compound's inherent electronic and photophysical properties. Future research is expected to focus on harnessing and tuning these characteristics for advanced functional materials. The strong electron-accepting nature of the dicyanopyrazine core, combined with the potential for extensive π-conjugation through the diphenyl substituents, provides a versatile platform for the design of novel materials with tailored functionalities.